molecular formula C12H10F6N4O4S2 B2733768 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide CAS No. 955975-39-0

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B2733768
CAS No.: 955975-39-0
M. Wt: 452.35
InChI Key: FTQVOKAPTLCIEA-UHFFFAOYSA-N
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Description

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H10F6N4O4S2 and its molecular weight is 452.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H9F9N4O
  • Molecular Weight : 468.28 g/mol
  • CAS Number : 956795-31-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, particularly against Gram-positive bacteria. The compound exhibits potent antibacterial activity with low toxicity to human cells. Notably, it has shown effectiveness against Staphylococcus aureus, characterized by:

  • Minimum Inhibitory Concentration (MIC) : Low values indicating strong bactericidal activity.
  • Bactericidal Effects : Demonstrated through time-kill assays.
  • Biofilm Inhibition : Moderate inhibition of biofilm formation and destruction.

In vivo studies using mouse models indicated no significant toxicity at doses up to 50 mg/kg, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of macromolecular synthesis in bacterial cells. This broad-spectrum inhibition suggests multiple targets within bacterial cell function, contributing to its effectiveness against resistant strains .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the compound's activity against various Staphylococcus aureus strains. Found significant bactericidal effects and low resistance development .
Study 2 Investigated the toxicity profile in murine models, confirming no adverse effects at therapeutic doses .
Study 3 Explored the compound's mode of action through macromolecular synthesis inhibition assays, revealing a global impact on bacterial function .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of trifluoromethyl groups enhances lipophilicity and may improve cell membrane penetration. Additionally, the pyrazole ring contributes to the compound's interaction with bacterial targets.

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-N-methylsulfonylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6N4O4S2/c1-27(23,24)22(28(2,25)26)7-4-3-5-19-10(7)21-9(12(16,17)18)6-8(20-21)11(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQVOKAPTLCIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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